molecular formula C23H26N4O2 B2398382 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 932339-25-8

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide

Cat. No.: B2398382
CAS No.: 932339-25-8
M. Wt: 390.487
InChI Key: IRNKWTIJBLOACR-UHFFFAOYSA-N
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Description

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Pharmacological Activities of Structurally Related Compounds

Compounds similar to 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide, such as those belonging to the racetams group or having similar heterocyclic structures, are often studied for their pharmacological potential. For instance, piracetam, a nootropic drug and a derivative of γ-aminobutyric acid, is utilized for its cognitive-enhancing properties, demonstrating the potential of related structures in contributing to the management of CNS disorders, improving learning, memory, and brain metabolism (Dhama et al., 2021).

Synthetic Methodologies and Biological Activities

The interest in synthetic methodologies for compounds with complex structures, including spiro and triazaspiro derivatives, highlights the continuous search for new therapeutic agents. These efforts underscore the importance of such compounds in discovering novel drugs with various biological activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This reflects the potential research applications of this compound in exploring new therapeutic pathways and understanding the mechanism of action of similar compounds (Kaur et al., 2018).

Contribution to Drug Development

The stereochemistry of compounds, such as phenylpiracetam and its methyl derivative, plays a significant role in their pharmacological profile, offering insights into the design and development of more effective CNS agents. This area of research is critical for understanding how structural variations in compounds similar to this compound could lead to improved therapeutic outcomes (Veinberg et al., 2015).

Environmental and Toxicological Research

The exploration of the stability, degradation, and environmental impact of pharmaceutical compounds further underscores the relevance of studying compounds like this compound. Understanding their stability under various conditions and potential environmental risks is crucial for developing safer and more sustainable pharmaceuticals (Saad et al., 2019).

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNKWTIJBLOACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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